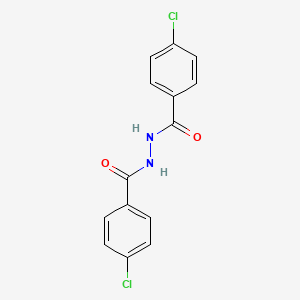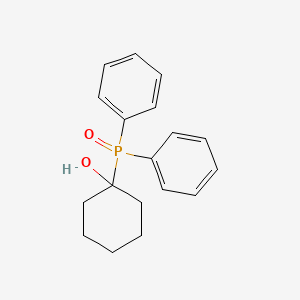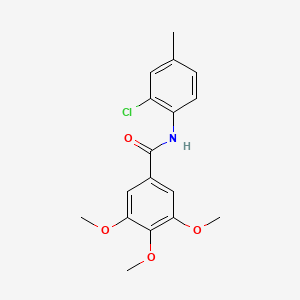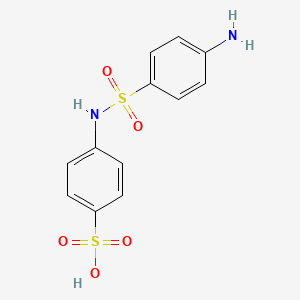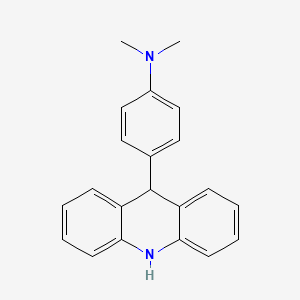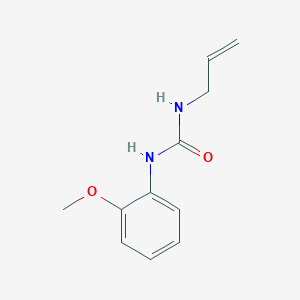
1-Allyl-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C11H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with an allyl group and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Allyl-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 2-methoxyaniline and allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
- Dissolve 2-methoxyaniline in the chosen solvent.
- Add allyl isocyanate dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The allyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
科学的研究の応用
1-Allyl-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Allyl-3-(3-chloro-2-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-Allyl-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in the para position instead of the ortho position.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the allyl and methoxy groups, which can influence its chemical reactivity and biological activity
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h3-7H,1,8H2,2H3,(H2,12,13,14) |
InChIキー |
PIURLWWFPIPVSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)

![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)

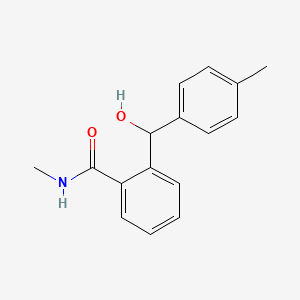
![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
